

Technical Support Center: Isomer Separation of Dichlorotrifluoroethanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dichloro-1,1,2-trifluoroethane**

Cat. No.: **B1204223**

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This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the separation of **1,2-dichloro-1,1,2-trifluoroethane** (R-123a) from its isomers, primarily 2,2-dichloro-1,1,1-trifluoroethane (R-123).

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of **1,2-dichloro-1,1,2-trifluoroethane** I need to be aware of during synthesis and purification?

A1: The most common isomer and significant impurity found with **1,2-dichloro-1,1,2-trifluoroethane** (R-123a) is 2,2-dichloro-1,1,1-trifluoroethane (R-123).^[1] Another potential isomer is 1,1-dichloro-1,2,2-trifluoroethane. Due to their similar molecular formulas, their physical properties are very close, making separation a significant challenge.

Q2: Why is the separation of R-123a and R-123 so difficult?

A2: The primary challenge lies in their very close boiling points.^{[2][3]} R-123 has a boiling point of approximately 27.8 °C, while R-123a boils at around 29.5 °C.^{[1][4]} This small difference makes conventional fractional distillation inefficient, requiring a high number of theoretical plates and careful control over the process.

Q3: What are the most viable methods for separating these isomers?

A3: The most common and effective methods are fractional distillation and gas chromatography. For high-purity applications or analytical-scale separations, gas chromatography (GC) is often preferred due to its high resolving power for volatile compounds. [5] For larger, industrial-scale purification, fractional distillation is the more practical approach, despite the challenges. Extractive distillation, using a solvent to alter the relative volatilities of the isomers, may also be a viable technique.[6]

Q4: Can these isomers form azeotropes?

A4: While R-123a and R-123 themselves do not form a binary azeotrope, they can form azeotropic or azeotrope-like mixtures with other components that might be present in a reaction mixture, such as hydrogen fluoride (HF).[7] The formation of such mixtures can complicate purification by simple distillation.

Troubleshooting Guides

Fractional Distillation

Issue	Potential Cause	Troubleshooting Steps
Poor Separation Efficiency	Insufficient column length or packing efficiency (low number of theoretical plates).	<ul style="list-style-type: none">- Increase the length of the distillation column.- Use a more efficient packing material (e.g., structured packing instead of random packing).- Ensure the column is well-insulated to maintain the temperature gradient.
Incorrect reflux ratio.	<ul style="list-style-type: none">- Optimize the reflux ratio. A higher reflux ratio generally improves separation but reduces throughput. Start with a high ratio and gradually decrease it to find the optimal balance.	
Fluctuations in heating or cooling.	<ul style="list-style-type: none">- Use a stable heating source (e.g., an oil bath with a PID controller).- Ensure a consistent flow of cooling water to the condenser.	
Product Contamination	"Flooding" of the column.	<ul style="list-style-type: none">- Reduce the heating rate (boil-up rate) to prevent the vapor flow from obstructing the returning liquid.
Entrainment of liquid droplets.	<ul style="list-style-type: none">- Install a mist eliminator at the top of the column.	

Gas Chromatography (GC)

Issue	Potential Cause	Troubleshooting Steps
Co-elution of Isomers	Inappropriate stationary phase.	<ul style="list-style-type: none">- Select a column with a stationary phase that offers high selectivity for halogenated hydrocarbons. Phenyl or polar-embedded columns can sometimes provide better selectivity for isomers than standard C18 phases.^[8]Consider porous graphitic carbon columns, which offer unique selectivity based on molecular geometry.^[8]
Incorrect temperature program.		<ul style="list-style-type: none">- Optimize the temperature ramp. A slower temperature ramp can improve the resolution between closely eluting peaks.- Experiment with an isothermal period at a temperature just below the boiling points of the isomers.
Carrier gas flow rate is not optimal.		<ul style="list-style-type: none">- Determine the optimal linear velocity (van Deemter plot) for the carrier gas (e.g., Helium, Hydrogen) and adjust the flow rate accordingly.
Poor Peak Shape (Tailing)	Active sites on the column or in the injector.	<ul style="list-style-type: none">- Use a deactivated liner in the injector.- Condition the column according to the manufacturer's instructions.Consider using a column with an embedded polar group to shield active silanol groups.^[8]

Physical Properties of Dichlorotrifluoroethane Isomers

A clear understanding of the physical properties of these isomers is crucial for developing an effective separation strategy.

Property	1,2-dichloro-1,1,2-trifluoroethane (R-123a)	2,2-dichloro-1,1,1-trifluoroethane (R-123)
Molecular Formula	<chem>C2HCl2F3</chem>	<chem>C2HCl2F3</chem>
Molar Mass	152.93 g/mol [1]	152.93 g/mol [4]
Boiling Point	29.5 °C [1]	27.82 °C [4]
Melting Point	-78.0 °C [1]	-107 °C [4]
Density	1.50 g/cm³ (at 25 °C) [1]	1.46 g/cm³ (at 25 °C) [4]
Vapor Pressure	620 mmHg (at 25 °C) [9]	718 mmHg (at 25 °C) [4]

Experimental Protocols

Protocol 1: Fractional Distillation for Bulk Separation

- Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings/structured packing) of at least 50 cm in length. Ensure all joints are properly sealed. The apparatus should include a distillation flask, the packed column, a distillation head with a thermometer, a condenser, and a receiving flask.
- Charging the Flask: Charge the distillation flask with the isomeric mixture. Do not fill the flask more than two-thirds of its volume. Add boiling chips to ensure smooth boiling.
- Initiating Distillation: Begin heating the distillation flask gently. As the mixture begins to boil, vapor will rise into the column.
- Establishing Equilibrium: Adjust the heating rate to allow a stable temperature gradient to form along the column. Allow the system to reach total reflux (with all condensate returning to the column) for at least one hour to establish equilibrium.

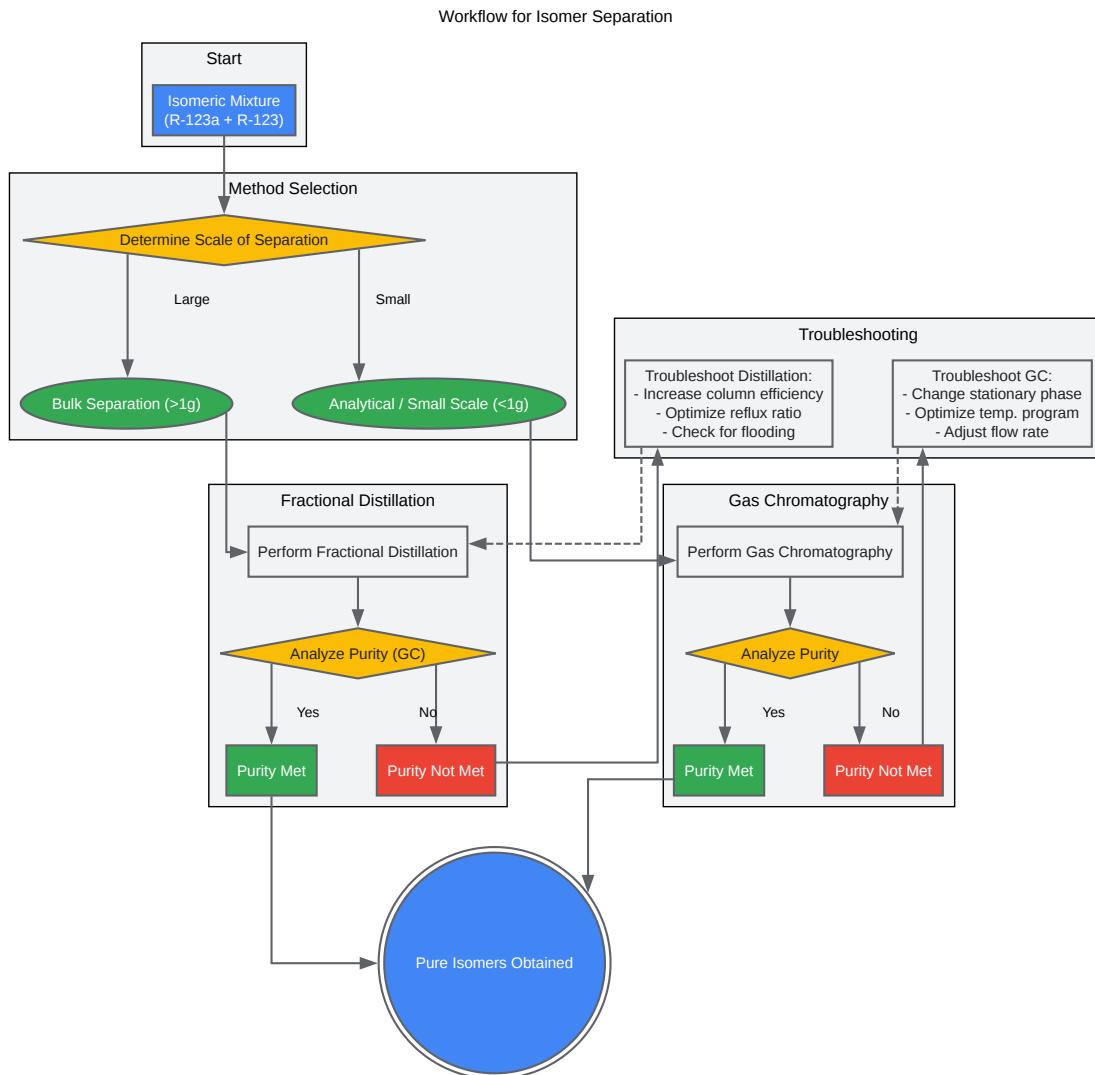
- **Collecting Fractions:** Begin collecting the distillate at a controlled reflux ratio (e.g., 10:1, drops returning to the column vs. drops collected). The first fraction will be enriched in the lower-boiling isomer (R-123).
- **Monitoring:** Closely monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling isomer (R-123a) is beginning to distill. Change the receiving flask at this point to collect the different fractions.
- **Analysis:** Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of each isomer.

Protocol 2: Gas Chromatography for Analytical Separation

- **Instrumentation:** Utilize a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- **Column Selection:** Install a capillary column suitable for separating volatile halogenated compounds. A good starting point is a 30m x 0.25mm ID column with a 0.25 μ m film thickness of a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
- **GC Conditions:**
 - **Injector Temperature:** 200 °C
 - **Detector Temperature:** 250 °C
 - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
 - **Oven Program:** Start at 35 °C (hold for 5 minutes), then ramp up to 80 °C at a rate of 2 °C/min.
 - **Injection:** Inject 1 μ L of the sample with a split ratio of 50:1.
- **Data Analysis:** Identify the peaks corresponding to each isomer based on their retention times. The lower-boiling R-123 will typically elute first. Quantify the relative amounts of each isomer by integrating the peak areas.

Logical Workflow for Separation and Troubleshooting

The following diagram outlines the decision-making process for separating **1,2-dichloro-1,1,2-trifluoroethane** from its isomers and troubleshooting common issues.

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Caption: Workflow for the separation and troubleshooting of dichlorotrifluoroethane isomers.

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- To cite this document: BenchChem. [Technical Support Center: Isomer Separation of Dichlorotrifluoroethanes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204223#separating-1-2-dichloro-1-1-2-trifluoroethane-from-its-isomers>

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